molecular formula C12H11FN2O2 B2459263 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol CAS No. 1780014-20-1

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

Cat. No.: B2459263
CAS No.: 1780014-20-1
M. Wt: 234.23
InChI Key: NYKWUGCKJXXTDG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. . This compound, characterized by a fused pyrano-pyrazole ring system, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with a suitable diketone or β-ketoester under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process . Additionally, the selection of environmentally benign solvents and catalysts can contribute to the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDMTOFVLWPKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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